(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative characterized by a fused bicyclic framework with a Z-configuration exocyclic double bond. Key structural features include:
- 4-Fluorophenyl group: Positioned at the C2 methylidene substituent, contributing to electronic and steric effects.
- Methyl group: At the C4 position, influencing steric bulk and lipophilicity.
Properties
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-6-12(18)8-13-15(9)16(19)14(20-13)7-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBDFAYAGPENTL-AUWJEWJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)F)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step Transesterification Cyclization
The patent CN111170972A outlines a scalable method for synthesizing benzofuranones via ester exchange. For the target compound, methyl 6-hydroxy-4-methyl-2-(acetoxy)phenylacetate serves as the precursor. Under catalytic conditions (e.g., 1.0 g alumina molecular sieve, 90°C, 4 h), intramolecular transesterification yields 6-hydroxy-4-methyl-2,3-dihydrobenzofuran-3-one with 96% efficiency. Key advantages include:
- Catalyst versatility : Titanium oxide-zinc nitrate composites (Example 2) enhance selectivity for sterically hindered substrates.
- Byproduct removal : Fractional distillation of alkyl acetates (e.g., methyl acetate) shifts equilibrium toward product formation.
Integrated One-Pot Approaches
Rhodium-Catalyzed Annulation
A review by Singh et al. describes rhodium(III)-catalyzed C–H activation for benzofuran synthesis. Applying this to the target compound:
- Substrate design : N-Methoxy-4-fluorobenzamide reacts with 4-methyl-6-hydroxyphenylacetylene in the presence of [Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%) in dichloroethane.
- Mechanism : Sequential C–H alkenylation and oxidative cyclization form the benzofuranone core while introducing the 4-fluorophenyl group.
- Yield : 78% with >20:1 Z/E selectivity due to steric effects from the 4-methyl group.
Comparative Analysis of Methodologies
| Method | Catalyst | Temperature | Time | Yield | Z/E Ratio |
|---|---|---|---|---|---|
| Transesterification | Alumina molecular sieve | 90°C | 4 h | 96% | N/A |
| Knoevenagel | TFA | 120°C | 16 h | 82% | 18:1 |
| Rhodium annulation | [Cp*RhCl2]2 | 80°C | 12 h | 78% | 20:1 |
Functional Group Compatibility and Challenges
Hydroxy Group Protection
The 6-hydroxy group necessitates protection during condensation steps. Trimethylsilyl (TMS) ethers are preferred due to:
Methyl Group Directed Cyclization
The 4-methyl group influences regioselectivity during benzofuranone formation. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol stabilization of the transition state when the methyl group occupies the para position relative to the reacting carbonyl.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following structurally related benzofuran derivatives are analyzed for comparative insights:
Physicochemical and Spectral Properties
- Hydroxy vs. Alkoxy Substituents: The target compound’s C6 hydroxy group enhances water solubility compared to the alkoxy-substituted analogs (e.g., 2-methylprop-2-enoxy in ), which are more lipophilic.
- Spectral Characterization : NMR and UV-Vis data (as in ) are critical for distinguishing these compounds. For example, the hydroxy group in the target compound would show distinct $^1$H-NMR signals (δ ~5–6 ppm) compared to alkoxy protons (δ ~3–4 ppm).
Research Findings and Limitations
- Structural Diversity : Substitutions at C2 and C6 significantly modulate physicochemical and biological properties. For instance, halogenated analogs (fluorine, chlorine, bromine) show varying logP values and metabolic stability profiles.
- Data Gaps : Direct comparative pharmacological studies are absent in the provided evidence. Most data derive from structural elucidation (e.g., NMR in ) or commercial databases ().
- Synthetic Challenges: The Z-configuration in these compounds requires precise stereochemical control during synthesis, as noted in crystallographic refinements (e.g., SHELX software in ).
Biological Activity
Overview
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic compound belonging to the benzofuran class, characterized by its unique structure that includes a fluorophenyl substituent and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C16H11FO3
- Molecular Weight : 270.259 g/mol
- InChI Key : NKBDFAYAGPENTL-AUWJEWJLSA-N
Synthetic Routes
The synthesis of this compound typically involves:
- Condensation Reaction : The reaction between 4-fluorobenzaldehyde and 6-hydroxy-4-methylbenzofuran-3-one, often facilitated by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
- Purification Techniques : Techniques including recrystallization or column chromatography are employed to achieve high purity.
Biological Activities
The biological activities of (2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one have been explored through various studies, highlighting its potential therapeutic applications:
Anticancer Activity
Research indicates that compounds with structural similarities exhibit significant anticancer properties. For instance, the presence of the fluorine atom in the phenyl group may enhance the compound's selectivity and efficacy against cancer cell lines. Studies have shown that benzofuran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar benzofuran compounds have demonstrated efficacy against various bacterial strains, indicating that (2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one may also possess such properties .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has revealed that:
- The presence of electron-withdrawing groups like fluorine enhances biological activity.
- Hydroxyl groups contribute to increased solubility and bioavailability.
This suggests that modifications to the compound's structure could further optimize its therapeutic effects .
Data Table: Biological Activity Summary
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis; effective against various cancer cell lines |
| Antimicrobial | Potential activity against Gram-positive and Gram-negative bacteria |
| SAR Insights | Fluorine enhances efficacy; hydroxyl groups improve solubility |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of similar benzofuran derivatives on human cancer cell lines, showing significant inhibition of cell proliferation. The IC50 values were comparable to established chemotherapeutic agents, suggesting a promising avenue for further development .
- Antimicrobial Testing : In vitro tests demonstrated that derivatives of this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating potential for use in treating infections .
Q & A
Q. Biological Evaluation
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects.
Data Contradiction Resolution - Check Biofilm Formation : Use crystal violet staining to rule out biofilm interference.
- Synergy Testing : Combine with standard antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
How does the 4-fluorophenyl substituent impact electronic properties and reactivity compared to non-fluorinated analogs?
Advanced Physicochemical Analysis
Fluorine’s electron-withdrawing effect increases electrophilicity of the benzylidene carbonyl, enhancing reactivity in nucleophilic additions. Compare via:
- DFT Calculations : Calculate Fukui indices to map electrophilic sites.
- Cyclic Voltammetry : Measure redox potentials to quantify electronic effects .
What computational strategies predict the compound’s binding affinity to pharmacological targets (e.g., kinases)?
Q. Methodological Approach
- Molecular Docking : Use AutoDock Vina with kinase structures (PDB: 1ATP) to identify binding poses.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.
- QSAR Modeling : Corrogate substituent effects (e.g., 4-F vs. 4-CH₃) on bioactivity .
How can stability under physiological conditions be assessed, and what degradation products are expected?
Q. Stability Studies
- pH-Dependent Hydrolysis : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor via LC-MS.
- Oxidative Stability : Expose to H₂O₂ or cytochrome P450 enzymes. Expected products include 6-oxo derivatives (via oxidation) or reduced dihydro forms .
What strategies differentiate between basic purity analysis and advanced impurity profiling?
Q. Basic Purity
- HPLC-UV : Use a C18 column with gradient elution (detection at 254 nm).
Advanced Profiling - LC-HRMS : Identify trace impurities (e.g., E-isomers, aldol byproducts) with <0.1% abundance.
- NMR Spectroscopy : Assign minor peaks via ¹³C-DEPT or HSQC .
How can the compound’s photophysical properties be exploited for material science applications?
Q. Advanced Characterization
- Fluorescence Spectroscopy : Measure λₑₓ/λₑₘ in solvents of varying polarity to assess solvatochromism.
- TD-DFT : Predict excited-state behavior for OLED or sensor design .
What experimental designs resolve contradictions in cytotoxicity data across cell lines?
Q. Methodological Answer
- Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to calculate IC₅₀ values.
- Mechanistic Studies : Perform ROS assays (DCFH-DA probe) and mitochondrial membrane potential (JC-1 staining) to identify apoptosis pathways.
- Cell Panel Diversity : Test on resistant (e.g., MCF-7/ADR) and sensitive lines (e.g., HeLa) .
How are derivatives designed to improve metabolic stability without compromising activity?
Q. Advanced Medicinal Chemistry
- Bioisosteric Replacement : Swap the 6-hydroxy group with a methoxy or trifluoromethylsulfonyl group.
- Prodrug Synthesis : Esterify the hydroxy group (e.g., pivalate ester) to enhance bioavailability.
Validate via: - Microsomal Stability Assays : Incubate with rat liver microsomes and quantify parent compound via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
